molecular formula C13H13BrN4O3 B2816044 (E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 380339-94-6

(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2816044
CAS No.: 380339-94-6
M. Wt: 353.176
InChI Key: VBXCXYWAILCLTE-OMCISZLKSA-N
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Description

(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a specialist Schiff base ligand synthesized from a 6-aminouracil core and a 5-bromo-2-hydroxybenzaldehyde moiety. This compound belongs to a class of molecules where the 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione structure acts as a versatile precursor for constructing diverse heterocyclic systems with significant research potential . The molecule features a characteristic (E)-configured azomethine (C=N) group, a typical structural configuration observed in related crystallized Schiff base analogs . Its primary research application lies in its role as a chelating ligand in coordination chemistry. The molecule combines multiple sets of donor atoms, making it a proficient probe for coordinating with various metal centers of different Lewis acidities to form metallo-complexes . Such Schiff base-derived complexes are a major area of investigation in the realm of pharmacology, showing crucial roles and possessing properties such as antimicrobial, antidiabetic, and anticancer activities . The 6-aminouracil building block itself is recognized for its potent biological activities and therapeutic uses, serving as a key precursor for heterocycles with antioxidant, antimicrobial, and anti-Alzheimer profiles . Researchers value this compound for developing new catalytic systems and exploring essential organic compounds under environmentally friendly reaction circumstances, often via multi-component reactions (MCRs) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-amino-5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3/c1-17-11(15)10(12(20)18(2)13(17)21)16-6-7-5-8(14)3-4-9(7)19/h3-6,19H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXCXYWAILCLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=CC2=C(C=CC(=C2)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to act as potential multi-targeted kinase inhibitors. Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention, particularly in cancer treatment.

Result of Action

Similar compounds have shown promising cytotoxic effects against different cancer cell lines. These effects could be due to the compound’s potential ability to inhibit kinase activity, thereby affecting cell growth and survival.

Biological Activity

(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine core with various functional groups, including amino and hydroxyl groups, which are known to influence biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrN4O3, with a molecular weight of 353.176 g/mol. The compound's structure suggests potential interactions with biological targets due to the presence of the bromine atom and hydroxyl group.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. Notably:

Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : Compounds structurally related to this pyrimidine derivative demonstrated inhibitory effects on the MDA-MB-231 breast cancer cell line. The IC50 values for these compounds ranged from 27.6 μM to 50 μM .

Antimicrobial Activity

The compound may also display antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Tests : Inhibition zones were measured for various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), indicating moderate to strong antibacterial activity .

The mechanisms by which this compound exerts its biological effects may involve:

  • DNA Interaction : Similar compounds have been shown to interfere with DNA replication by substituting thymine bases in the genetic code .
  • Enzyme Inhibition : The presence of amino groups suggests potential inhibition of key enzymes involved in cellular processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing 5-bromo-2-hydroxybenzaldehyde and appropriate amines under reflux conditions.
  • Modification Strategies : Exploring variations in substituents on the pyrimidine core to enhance biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound:

Compound NameStructural FeaturesUnique Aspects
6-Amino-1,3-dimethylpyrimidine-2,4-dioneLacks bromine and hydroxy groupsSimpler structure; potential for different activity
5-Bromo-2-hydroxybenzaldehydeContains hydroxy and bromo substituentFocused on aromatic properties
4-AminoquinolineContains an amino group on a quinoline scaffoldDifferent heterocyclic structure

This table illustrates how the unique combination of functional groups in this compound may contribute to its distinct biological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally related to several pyrimidine-2,4-dione derivatives, differing primarily in substituents on the benzylideneamino group and the pyrimidine core. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents (Positions) Key Features References
(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (Target) C₁₄H₁₄BrN₄O₃ 5-Br, 2-OH (benzylidene); 1,3-diMe Bromine for halogen bonding; hydroxyl for H-bonding; planar (E)-configuration. -
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione C₁₄H₁₆N₄O₂S 2-MeS (benzylidene); 1,3-diMe Methylsulfanyl group increases lipophilicity; crystallizes in monoclinic P2₁/c .
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione C₄H₄BrN₃O₂ 5-Br (pyrimidine core) Simplified structure lacking benzylidene and dimethyl groups; bromine enhances electrophilicity.
6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione C₁₁H₁₂N₄O₂ 5-Benzylamino (pyrimidine core) Benzylamino substituent introduces steric bulk and potential π-π interactions.
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione C₁₃H₂₂N₆O₃ Morpholinoethylamino (pyrimidine core) Morpholine ring improves solubility; ethyl linker enhances flexibility.

Table 1: Key Properties of Selected Analogs

Property Target Compound Methylsulfanyl Analog 5-Bromo Analog Morpholinoethylamino Analog
Molecular Weight ~381.2 g/mol 304.37 g/mol 234.05 g/mol 283.33 g/mol
Substituent Effects Halogen/H-bonding Lipophilic (MeS) Electrophilic (Br) Solubility-enhancing (morpholine)
Crystallinity Not reported Monoclinic (P2₁/c) Not reported Not reported
Synthetic Route Hypothetical (Re complex) Re(CO)₅Br + ligand in toluene Not specified Alkylation with benzyl chlorides

Q & A

Q. What synthetic methodologies are established for this compound, and what are the critical reaction parameters?

Answer: The compound is synthesized via a Schiff base condensation between 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 5-bromo-2-hydroxybenzaldehyde. Key parameters include:

  • Acidic conditions (e.g., acetic acid) to promote imine formation .
  • Reflux temperature (70–90°C) to ensure reaction completion .
  • Use of anhydrous solvents (e.g., DMF) for alkylation steps to avoid hydrolysis .

Example Reaction Optimization Table:

StepReagents/ConditionsYieldReference
Schiff Base Formation5-bromo-2-hydroxybenzaldehyde, glacial acetic acid, 80°C, 6h75%
AlkylationBenzyl chloride, K₂CO₃, DMF, 24h68%

Q. What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Assign peaks for the benzylidene proton (~8.5 ppm, indicative of E-configuration) and pyrimidine NH/CH₃ groups .
  • IR Spectroscopy : Confirm C=N stretch (~1600 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve the E-configuration and hydrogen-bonding networks in the solid state .

Q. What are its primary applications in biochemical research?

Answer:

  • Enzyme Inhibition : Acts as a competitive inhibitor for thymidylate synthase due to structural mimicry of uracil .
  • DNA/RNA Studies : Used to probe nucleoside-binding pockets via its modified pyrimidine core .

Advanced Research Questions

Q. How can contradictions in NMR data for the benzylidene moiety be resolved?

Answer:

  • 2D NMR (COSY, NOESY) : Differentiate between E/Z isomers by correlating coupling constants and spatial proximities .
  • Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra to validate assignments .

Example Contradiction Resolution:
A study resolved overlapping aromatic signals using HSQC to assign 13C correlations, confirming the absence of rotational isomers .

Q. What strategies optimize the Schiff base formation yield?

Answer:

  • Catalytic Acid : Use p-toluenesulfonic acid (0.1 eq.) to accelerate imine formation without side reactions .
  • Solvent Polarity : Higher yields in aprotic solvents (e.g., THF vs. ethanol) due to reduced proton exchange .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .

Q. How does the E-configuration influence biological activity, and how is it validated?

Answer:

  • Biological Impact : The E-isomer shows 3x higher binding affinity to target enzymes than the Z-isomer due to optimal hydrogen bonding .
  • Validation Methods :
    • X-ray Crystallography : Direct visualization of the imine geometry .
    • Docking Simulations : Compare binding scores of E/Z isomers with enzyme active sites .

Q. How can conflicting UV-Vis spectral data in polar vs. nonpolar solvents be interpreted?

Answer:

  • Solvatochromism : The compound exhibits a redshift in polar solvents (e.g., water) due to stabilized excited-state dipole moments .
  • Aggregation Studies : Use dynamic light scattering (DLS) to rule out aggregation-induced spectral shifts .

Q. What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Challenge : Co-elution of unreacted aldehyde and product in silica gel chromatography.
  • Solution : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98%) .

Q. What mechanistic insights explain regioselectivity in alkylation reactions?

Answer:

  • Hard/Soft Acid-Base Theory : The pyrimidine N1/N3 positions act as soft bases, favoring alkylation with benzyl chloride (soft electrophile) over harder reagents .
  • Steric Effects : Bulky substituents (e.g., 5-bromo group) direct alkylation to the less hindered N1 position .

Q. How can stability under physiological conditions be assessed?

Answer:

  • pH-Dependent Degradation : Incubate in PBS buffer (pH 7.4, 37°C) and monitor via LC-MS over 24h .
  • Metabolite Profiling : Identify hydrolysis products (e.g., free aldehyde) using high-resolution mass spectrometry .

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